molecular formula C39H35N3O4 B8806949 Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate CAS No. 566200-78-0

Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate

Cat. No. B8806949
Key on ui cas rn: 566200-78-0
M. Wt: 609.7 g/mol
InChI Key: BOGKEOCJODWKEP-LHEWISCISA-N
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Patent
US08093403B2

Procedure details

360 mL of ethanol and 156 mL of THF were added to 26.7 g (0.71 mol, 8eq) of sodium borohydride. 39.3 g (0.35 mol, 4 eq) of calcium chloride was added at 0° C., and the mixture was stirred at 1˜3° C. for 30 minutes. A solution of 60 g (98 mmol) of ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate in 204 mL of THF was added dropwise at 0° C. The mixture was stirred at 0˜10° C. for 30 minutes, and at 20˜26° C. for 5 hours. 360 mL of water, and 1.44 liters of 1N hydrochloric acid were successively added dropwise. The mixture was stirred at 25° C. for 1 hour. Crystals were filtered, and washed with 500 mL of water two times. Vacuum drying (50° C.) to a constant weight afforded 54.5 g of 6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphthamide (yield 87%).
Quantity
39.3 g
Type
reactant
Reaction Step One
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
204 mL
Type
solvent
Reaction Step Two
Quantity
1.44 L
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
26.7 g
Type
reactant
Reaction Step Four
Name
Quantity
156 mL
Type
solvent
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Four
Name
6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphthamide
Yield
87%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].[OH:6][C:7]([C:38]1[CH:47]=[CH:46][C:45]2[C:40](=[CH:41][CH:42]=[C:43]([C:48]([NH:50][CH3:51])=[O:49])[CH:44]=2)[CH:39]=1)([C:14]1[N:15]=[CH:16][N:17]([C:19]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=1)[CH2:8][C:9](OCC)=[O:10].Cl>C1COCC1.O.C(O)C>[OH:6][C:7]([C:38]1[CH:39]=[C:40]2[C:45](=[CH:46][CH:47]=1)[CH:44]=[C:43]([C:48]([NH:50][CH3:51])=[O:49])[CH:42]=[CH:41]2)([C:14]1[N:15]=[CH:16][N:17]([C:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=1)[CH2:8][CH2:9][OH:10] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
39.3 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate
Quantity
60 g
Type
reactant
Smiles
OC(CC(=O)OCC)(C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC2=CC=C(C=C2C=C1)C(=O)NC
Name
Quantity
204 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.44 L
Type
reactant
Smiles
Cl
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
26.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 1˜3° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0˜10° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 20˜26° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Crystals were filtered
WASH
Type
WASH
Details
washed with 500 mL of water two times
CUSTOM
Type
CUSTOM
Details
Vacuum drying (50° C.) to a constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphthamide
Type
product
Smiles
OC(CCO)(C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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